molecular formula C14H28N2O3 B7915016 Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B7915016
M. Wt: 272.38 g/mol
InChI Key: IZQDAIJXRJNMKQ-UHFFFAOYSA-N
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Description

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS 1353988-69-8) is a high-purity piperidine derivative supplied for advanced chemical and pharmaceutical research . This compound, with the molecular formula C14H28N2O3 and a molecular weight of 272.38 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure features a tert-butyl carbamate (Boc) protected amine and a hydroxyethyl-functionalized piperidine ring, making it a valuable intermediate for constructing more complex molecules, particularly in the development of potential therapeutic agents . In scientific research, this compound is studied as a key synthetic intermediate. The Boc-protected amine provides a handle for further synthetic manipulation, allowing researchers to deprotect the amine under mild acidic conditions for subsequent functionalization . The hydroxyethyl side chain offers an additional site for chemical modification, such as oxidation to form carbonyl groups or substitution reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies . Research into similar piperidine derivatives has explored their potential as agonists for G protein-coupled receptors (GPCRs) and other biological targets, highlighting the relevance of this structural motif in drug discovery . The mechanism of action for this specific compound is dependent on its final synthetic application. As an intermediate, its primary function is structural, contributing to the architecture of potential pharmacologically active molecules . Piperidine derivatives can interact with enzymes and receptors through hydrogen bonding via the hydroxyethyl group and hydrophobic interactions with the piperidine ring, which may modulate the activity of target biomolecules . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic applications . Researchers should handle this material with appropriate safety precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)12-6-8-15(9-7-12)10-11-17/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQDAIJXRJNMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Reactor Optimization

To enhance scalability, continuous flow reactors are employed for exothermic reactions such as Boc protection. A patent-pending method describes the use of a microreactor system for the reaction between 4-aminopiperidine and Boc₂O at 40°C, reducing reaction time from 16 hours to 30 minutes while maintaining 89% yield. This approach minimizes byproduct formation and improves heat dissipation.

Automated Synthesis Platforms

Robotic platforms integrate multiple steps (protection, alkylation, esterification) into a single workflow. For example, a system using N-methylpyrrolidone (NMP) as a solvent enables microwave-assisted alkylation at 150°C for 90 minutes, achieving 84% yield for the hydroxyethyl intermediate. Automation reduces human error and accelerates process development.

Analysis of Reaction Conditions and Reagents

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

StepOptimal SolventBaseYield (%)
Boc ProtectionDCMTEA89
HydroxyethylationPyridineNone91
EsterificationDCMTEA88

Pyridine acts as both solvent and base in hydroxyethylation, neutralizing HCl generated during alkylation. TEA is preferred for Boc protection due to its superior solubility in DCM.

Temperature and Time Optimization

Elevated temperatures accelerate reactions but risk decomposition. For instance, microwave-assisted alkylation at 150°C completes in 1.5 hours, whereas conventional heating at 80°C requires 16 hours. Conversely, esterification at 20°C prevents premature deprotection of the Boc group.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): Peaks at δ 1.46 (s, 9H, Boc CH₃), 3.65 (t, 2H, -OCH₂CH₂OH), and 4.10 (m, 1H, piperidine NH) confirm structural integrity.

  • LC-MS : A molecular ion peak at m/z 346 [M+H]⁺ verifies the target compound’s molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities to <0.5%. Typical retention times are 2.22 minutes for the product and 1.98 minutes for residual starting material.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Excess ethylene oxide leads to di-alkylation byproducts. Stoichiometric control (1:1.1 molar ratio) and slow reagent addition mitigate this issue, reducing byproducts from 15% to <3%.

Boc Group Deprotection

Acidic conditions (e.g., trifluoroacetic acid) inadvertently remove the Boc group during esterification. Substituting TEA for stronger bases like DBU maintains Boc stability while facilitating carbamate formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding carbamates or esters.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols

    Reaction Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Hydroxyethyl derivatives

    Substitution Products: Carbamates, esters

Scientific Research Applications

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table highlights structural differences and inferred properties of the target compound and related derivatives:

Compound Name Substituent on Piperidine Carbamate Group Molecular Formula Key Properties/Activities References
Ethyl-[1-(2-hydroxyethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester 1-(2-hydroxyethyl) Ethyl C15H30N2O3 Hydrophilic; tert-butyl enhances stability
(3-Methylpent-4-enyl)carbamic acid tert-butyl ester (Compound 15) 3-Methylpent-4-enyl tert-butyl C13H25NO2 Alkenyl group increases rigidity
Methyl-[1-(1-pyrazin-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester 1-(Pyrazin-2-yl-ethyl) Methyl C16H25N5O2 Heterocyclic substituent; potential H-bonding
Physostigmine analogs (e.g., methylcarbamic esters) Phenol-base substituents Methyl/Dimethyl Varies High miotic and intestinal activity
Key Observations:

Substituent Effects on Hydrophilicity :

  • The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to alkenyl (e.g., 3-methylpent-4-enyl in Compound 15) or aromatic (e.g., pyrazinyl-ethyl in ) substituents .
  • Hydrophilic groups may improve aqueous solubility, critical for bioavailability in drug development.

Carbamate Group Influence: Ethyl carbamate in the target compound likely reduces cholinesterase inhibitory activity compared to methyl carbamate derivatives, as observed in physostigmine-like compounds . Methyl and dimethyl carbamates in phenolic analogs exhibit stronger miotic and intestinal peristalsis stimulation, whereas ethyl and phenyl derivatives show weaker activity .

Role of tert-Butyl Ester :

  • The tert-butyl group is a common protective moiety in synthesis (e.g., in intermediates for neurotensin receptor agonists and boronic acid derivatives ).
  • It enhances stability during reactions but requires acidic conditions (e.g., HCl/dioxane) for removal .

Biological Activity

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester, commonly referred to as the compound of interest, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its effects.

  • Chemical Name : this compound
  • CAS Number : 1353960-55-0
  • Molecular Formula : C15H30N2O3
  • Molecular Weight : 258.36 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a hydroxyethyl group and a carbamic acid moiety, which is crucial for its biological activity. The tert-butyl ester group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Pro-inflammatory Pathways : Similar compounds have shown the ability to inhibit nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines .
  • Antioxidant Properties : Some derivatives of piperidine compounds exhibit antioxidant activity, which could mitigate oxidative stress in cells .
  • Cytotoxicity and Antiproliferative Effects : Initial studies suggest that certain structural modifications can enhance or diminish cytotoxic effects against various cancer cell lines .

Study 1: NF-κB Inhibition

A study evaluated the NF-κB inhibitory potency of similar compounds, revealing an IC50 value of approximately 2.83 µM for the most active analogs. The study utilized A549 cells stimulated with TNF-α to assess the inhibitory effects on NF-κB activation .

Study 2: Pharmacokinetics and Bioavailability

In vivo pharmacokinetic studies indicated that related compounds demonstrated medium clearance rates (15.1 mL/min/kg) and a terminal half-life of 2.6 hours. These parameters suggest favorable absorption characteristics conducive to oral administration .

Table 1: Biological Activity Summary of this compound

Activity TypeMechanismIC50 ValueReference
NF-κB InhibitionTranscription Factor Inhibition2.83 µM
AntioxidantFree Radical ScavengingNot Specified
CytotoxicityCancer Cell Line AssaysVaries

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Cyclization : Formation of the piperidine ring via nucleophilic substitution or cyclization reactions under controlled temperatures (0–20°C) and solvents like methanol or THF .
  • Functionalization : Introduction of the hydroxyethyl group via alkylation or substitution reactions, optimized with catalysts like DMAP and Boc₂O for protecting amine groups .
  • Esterification : Coupling the carbamic acid tert-butyl ester group using tert-butoxycarbonyl (Boc) protecting strategies, requiring anhydrous conditions and solvents such as dichloromethane .
    Critical Parameters :
  • Solvent polarity (e.g., methanol for solubility vs. THF for reactivity).
  • Temperature control to prevent side reactions (e.g., epimerization).
  • Purification via silica gel chromatography or Prep-HPLC to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for the piperidine ring and hydroxyethyl group .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 258.36 for related analogs) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbamate C=O stretches (~1680–1720 cm⁻¹) .
  • Chromatography : HPLC with UV detection ensures purity, especially for detecting de-Boc byproducts .

Q. What factors influence the stability of this compound during storage, and how should it be handled?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the tert-butyl ester under acidic/humid conditions or light-induced radical reactions .
  • Storage Recommendations :
  • Temperature: –20°C in airtight, light-resistant containers.
  • Solvent: Store in anhydrous DMSO or ethanol to prevent hydrolysis .
  • Handling Precautions : Use inert atmosphere (N₂/Ar) during weighing and avoid prolonged exposure to ambient moisture .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Methodological Answer :
  • Molecular Docking Studies : Computational models (e.g., Glide docking) predict interactions with enzymatic active sites, such as hydrogen bonding with residues like GLN 189 and HIS 164 in SARS-CoV-2 Mpro (binding energy: –8.21 kcal/mol) .
  • Enzymatic Assays : Measure inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates to assess modulation of hydrolases or proteases .
  • Pathway Analysis : Transcriptomic or proteomic profiling identifies downstream effects on immune or metabolic pathways .

Q. What computational approaches are used to predict the binding affinity and dynamics of this compound with protein targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : 100-ns simulations analyze RMSD (<2 Å) and RMSF fluctuations to assess ligand-protein stability .
  • ADME Prediction : Tools like SwissADME evaluate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP (calculated ~2.5) and topological polar surface area (~70 Ų) .
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes upon structural modifications (e.g., replacing hydroxyethyl with methoxy groups) .

Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity or biological activity?

  • Methodological Answer :
  • Orthogonal Validation : Cross-validate synthesis yields using alternative routes (e.g., Grignard vs. Suzuki coupling for piperidine functionalization) .
  • Dose-Response Curves : Address variability in biological assays by testing multiple concentrations (e.g., 1 nM–100 µM) across replicates .
  • Crystallography : Resolve structural ambiguities (e.g., Boc group orientation) via X-ray diffraction of co-crystallized ligand-protein complexes .

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